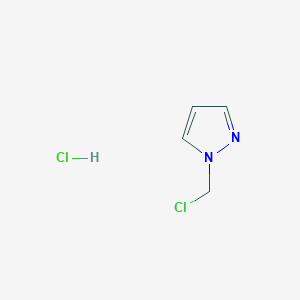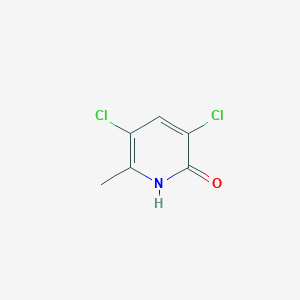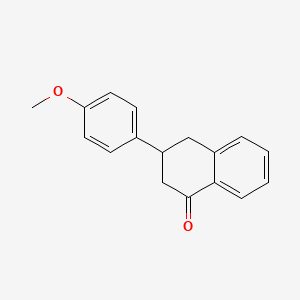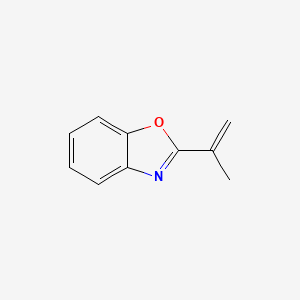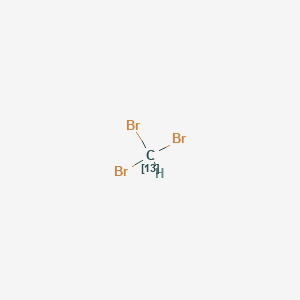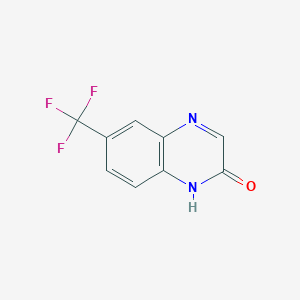
6-(Trifluormethyl)chinoxalin-2(1H)-on
Übersicht
Beschreibung
Quinoxalin-2(1H)-ones are a class of compounds that have been the subject of research due to their interesting properties and potential applications . They have been found to exhibit fluorescence properties, which have been utilized in applications such as chemosensing and biosensing .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been the focus of many studies. Recent contributions have focused on the development of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .Molecular Structure Analysis
The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The trifluoromethyl group at the 6-position of the quinoxaline ring contributes to the unique properties of these compounds .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones undergo various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This process involves the construction of various bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
Quinoxalin-2(1H)-ones exhibit unique photophysical properties. They have been found to have complementarity in terms of absorbance and fluorescence windows compared with coumarins, their oxygenated counterparts .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
„6-(Trifluormethyl)chinoxalin-2(1H)-on“ hat bedeutende Auswirkungen in der medizinischen Chemie. Seine Derivate werden aufgrund ihrer vielfältigen biologischen Aktivitäten auf ihr Potenzial als Therapeutika untersucht. Die Trifluormethylgruppe erhöht oft die metabolische Stabilität und Bioverfügbarkeit von Pharmazeutika .
Pharmazeutische Synthese
In der pharmazeutischen Synthese dient diese Verbindung als Vorläufer für verschiedene Arzneimittel. Ihre Fähigkeit zur C-3-Funktionalisierung ermöglicht die Herstellung komplexer Moleküle, die auf spezifische pharmakologische Ziele zugeschnitten werden können .
Agrarindustrie
Die Agrarindustrie profitiert von Derivaten von „this compound“ bei der Entwicklung neuer Agrochemikalien. Diese Verbindungen können so konzipiert werden, dass sie mit spezifischen biologischen Pfaden in Schädlingen interagieren, wodurch ein gezielter Ansatz für den Pflanzenschutz ermöglicht wird .
Organische Synthese
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese. Sie kann einer direkten Funktionalisierung unterzogen werden, was ein wichtiger Schritt beim Aufbau von Kohlenstoff-Heteroatom-Bindungen ist. Dies ist entscheidend für die Synthese komplexer organischer Moleküle mit hoher Präzision .
C-H-Aktivierungsforschung
„this compound“ steht an der Spitze der C-H-Aktivierungsforschung. Die direkte C3-Funktionalisierung über C-H-Bindungsaktivierung hat aufgrund ihrer Effizienz und der Entstehung von Molekülen mit neuartigen Eigenschaften Aufmerksamkeit erregt .
Fluoroalkoxylierungsreaktionen
Die Verbindung wird auch in Fluoroalkoxylierungsreaktionen verwendet, die wichtig sind, um Fluoroalkoxygruppen in Moleküle einzuführen. Diese Reaktionen werden durch sichtbares Licht erleichtert und ermöglichen den Zugang zu fluoroalkoxylierten Produkten mit breitem Substratspektrum .
Wirkmechanismus
Zukünftige Richtungen
The future of research on quinoxalin-2(1H)-ones looks promising. The development of metal-free methodologies for their synthesis represents a significant advancement in the field . Furthermore, their unique properties and potential applications in areas such as chemosensing and biosensing are likely to be the focus of future studies .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEISFASDVIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506871 | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55687-18-8 | |
| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




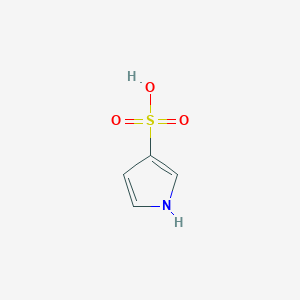
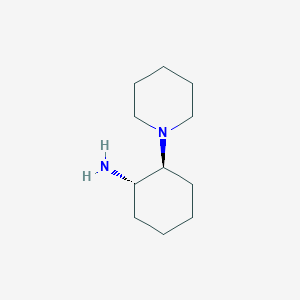
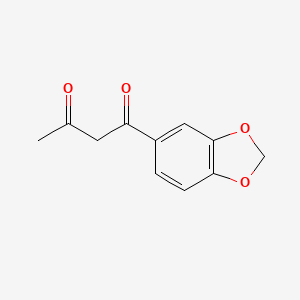
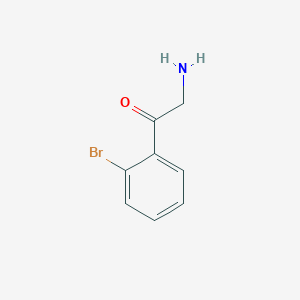
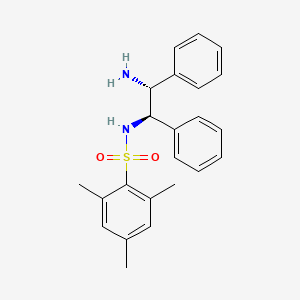
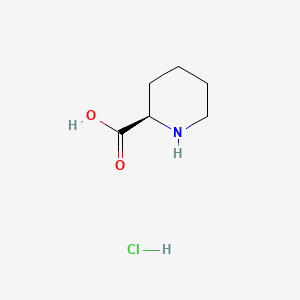

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
